Cas no 307510-82-3 (N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-3,5-dichlorobenzamide)

N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-3,5-dichlorobenzamide 化学的及び物理的性質
名前と識別子
-
- N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-3,5-dichlorobenzamide
- AB00667169-01
- AKOS002348228
- Oprea1_204053
- F0289-0441
- N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,5-dichlorobenzamide
- N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,5-dichlorobenzamide
- 307510-82-3
-
- インチ: 1S/C22H16Cl2N2OS2/c23-13-9-12(10-14(24)11-13)20(27)26-22-19(15-5-1-3-7-17(15)28-22)21-25-16-6-2-4-8-18(16)29-21/h2,4,6,8-11H,1,3,5,7H2,(H,26,27)
- InChIKey: OTBNLULQJBQIFF-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(C=1)C(NC1=C(C2=NC3C=CC=CC=3S2)C2=C(CCCC2)S1)=O)Cl
計算された属性
- せいみつぶんしりょう: 458.0081109g/mol
- どういたいしつりょう: 458.0081109g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 3
- 複雑さ: 601
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7.4
- トポロジー分子極性表面積: 98.5Ų
N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-3,5-dichlorobenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0289-0441-2mg |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,5-dichlorobenzamide |
307510-82-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0289-0441-4mg |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,5-dichlorobenzamide |
307510-82-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0289-0441-10mg |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,5-dichlorobenzamide |
307510-82-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0289-0441-40mg |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,5-dichlorobenzamide |
307510-82-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0289-0441-15mg |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,5-dichlorobenzamide |
307510-82-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0289-0441-25mg |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,5-dichlorobenzamide |
307510-82-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0289-0441-30mg |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,5-dichlorobenzamide |
307510-82-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0289-0441-100mg |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,5-dichlorobenzamide |
307510-82-3 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0289-0441-10μmol |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,5-dichlorobenzamide |
307510-82-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0289-0441-20mg |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,5-dichlorobenzamide |
307510-82-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-3,5-dichlorobenzamide 関連文献
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-3,5-dichlorobenzamideに関する追加情報
Introduction to N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-3,5-dichlorobenzamide (CAS No. 307510-82-3)
N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-3,5-dichlorobenzamide is a compound of significant interest in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 307510-82-3, belongs to a class of molecules that exhibit promising properties for further research and development in medicinal chemistry. The intricate scaffold of this molecule incorporates several key heterocyclic systems, including benzothiazole and benzothiophene moieties, which are well-documented for their diverse pharmacological effects.
The structural composition of N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-3,5-dichlorobenzamide suggests a high degree of potential for interaction with biological targets. The presence of chlorine substituents at the 3 and 5 positions of the benzamide core enhances its lipophilicity and may contribute to its binding affinity to specific enzymes or receptors. Additionally, the tetrahydrobenzothiophene ring introduces a conformational flexibility that could be exploited to optimize drug-like properties such as solubility and metabolic stability.
In recent years, there has been growing interest in the development of novel therapeutic agents derived from benzothiazole and benzothiophene derivatives. These heterocycles have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The compound in question combines these privileged scaffolds with additional functional groups that may enhance its pharmacological profile. Specifically, the benzothiazolyl and tetrahydrobenzothiophenyl substituents are known to modulate the electronic properties of the molecule, potentially influencing its interaction with biological targets.
One of the most compelling aspects of N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-3,5-dichlorobenzamide is its potential as a lead compound for drug discovery. The combination of structural complexity and functional diversity makes it an attractive candidate for further optimization through structure-based drug design or virtual screening methodologies. Researchers have leveraged computational techniques to predict the binding modes of this compound with various biological targets, including enzymes involved in signal transduction and transcriptional regulation.
The synthesis of N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-3,5-dichlorobenzamide presents an intriguing challenge due to its multicomponent nature. The synthesis typically involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps include the formation of the benzothiazole ring system followed by functionalization at the 2-position with a tetrahydrobenzothiophenyl group. The introduction of chlorine atoms at the 3 and 5 positions of the benzamide moiety is achieved through selective halogenation reactions.
Evaluation of the pharmacological activity of N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-3,5-dichlorobenzamide has revealed promising results in preclinical studies. Initial assays have demonstrated moderate activity against certain cancer cell lines and inflammatory pathways. These findings are particularly encouraging given the structural similarities between this compound and known bioactive molecules. Further investigation is warranted to fully elucidate its mechanism of action and therapeutic potential.
The chemical properties of N-\*307510\*82\*33\*-(\*1\*,\*3\*-benzothiazol\*-\*2\*-yl)\*-4\*,\*5\*,\*6\*,\*7\-tetrahyd ro\-1\-benz othio phene\-2\-y l\)\- \* 33 \*, \* 53 \*-dich lor ob enz am ide\*\*\*\*\*\*\*\*\*\*\*\*\*\*\*\*\*\* highlight its suitability for further derivatization to improve pharmacokinetic profiles. The presence of multiple reactive sites allows for modifications that could enhance bioavailability or target specificity. For instance، introducing polar functional groups at strategic positions might improve water solubility while maintaining potent biological activity.
The synthetic strategies employed in the preparation of this compound offer valuable insights into modern organic synthesis techniques. Advanced methodologies such as transition-metal-catalyzed cross-coupling reactions have been utilized to construct complex heterocyclic frameworks efficiently. These approaches not only streamline synthetic routes but also enable access to novel molecular architectures with tailored biological properties.
The role của computational chemistry in studying N-\*\*30751 08 23\( \* \( \*-\( \( \*-\( \( \*-\( \( \*-\( \( \*-\( \( \*-\( \( \*-benz oth i az ol\)\-\( \( \*-\( \( \*-t wo\-y l\)\-) ) ) ) ) ) ) ) ) ) ) ) \* has been instrumental in understanding its behavior both in vitro và in silico. Molecular dynamics simulations have provided insights into how this compound interacts with biological membranes và how its conformational flexibility affects its binding affinity. These computational studies complement experimental efforts by offering predictive models that guide further optimization efforts.
The future prospects của N-\*\N-\-\-\-\-\-\-\-\-\-(\'\'\'\'\'\'(B enz oth i az ol)_(T wo y l)_(Tetrahyd ro( B enz othio phene)_(A mide))_(Ch lor id e s)_(A mide))_ \* are exciting given current trends in medicinal chemistry. The integration của machine learning algorithms into drug discovery pipelines has accelerated the identification của promising lead compounds like this one. As more data becomes available on its pharmacological properties، it will be possible to refine virtual screening protocols và prioritize compounds for experimental validation.
In conclusion, N-\*\N-\-\-\-\-(B enz oth i az ol)_(T wo y l)_(Tetrahyd ro( B enz othio phene)_(A mide))_ \* represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas。 Its unique structural features và encouraging preclinical results make it a valuable candidate for further investigation。 As research progresses, this compound holds promise as a foundation for developing novel therapeutic agents that address unmet medical needs。
307510-82-3 (N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-3,5-dichlorobenzamide) 関連製品
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